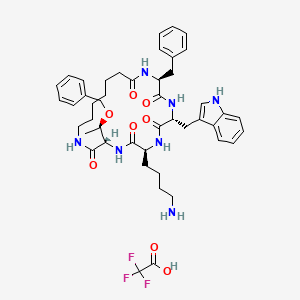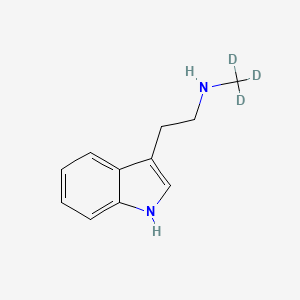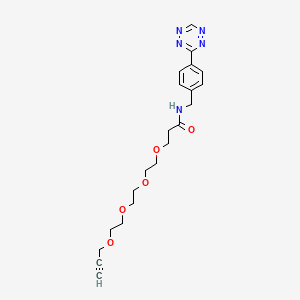
Hexadecanedioic acid-d28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanedioic acid-d28 is a deuterium-labeled version of hexadecanedioic acid. This compound is a dicarboxylic acid with the molecular formula C16H2D28O4. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Hexadecanedioic acid-d28 can be synthesized through several methods. One common synthetic route involves the deuteration of hexadecanedioic acid. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of specialized reactors and equipment to ensure the efficient and safe handling of deuterium gas. The final product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Hexadecanedioic acid-d28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: this compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound ketone, while reduction with lithium aluminum hydride can produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
Hexadecanedioic acid-d28 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving metabolic pathways and reaction mechanisms. The deuterium labeling allows researchers to track the movement and transformation of the compound in various chemical reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of dicarboxylic acids in cellular processes. It is also used in the development of deuterium-labeled biomolecules for use in mass spectrometry.
Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling provides a unique signature that can be easily detected and quantified.
Industry: this compound is used in the production of deuterium-labeled polymers and other materials. .
Wirkmechanismus
The mechanism of action of hexadecanedioic acid-d28 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling affects the compound’s kinetic isotope effects, which can influence the rate of enzymatic reactions. This allows researchers to study the specific pathways and molecular targets involved in the metabolism of dicarboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Hexadecanedioic acid-d28 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexadecanedioic acid: The non-deuterated version of hexadecanedioic acid. It has similar chemical properties but lacks the unique isotopic signature of this compound.
Octadecanedioic acid: Another dicarboxylic acid with a longer carbon chain. It has different physical and chemical properties due to the increased chain length.
Dodecanedioic acid: A dicarboxylic acid with a shorter carbon chain. .
Eigenschaften
Molekularformel |
C16H30O4 |
|---|---|
Molekulargewicht |
314.58 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI-Schlüssel |
QQHJDPROMQRDLA-SVYSPPAISA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


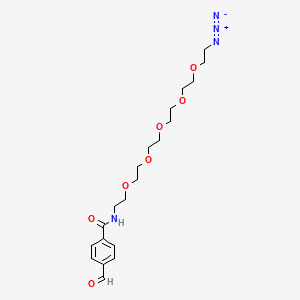
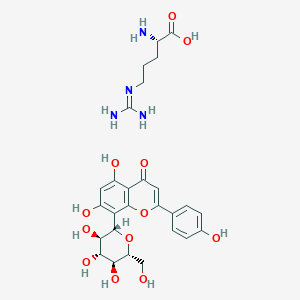
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
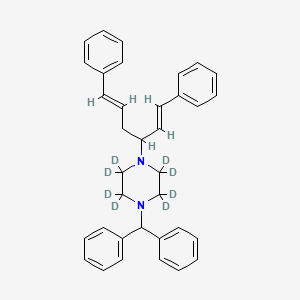
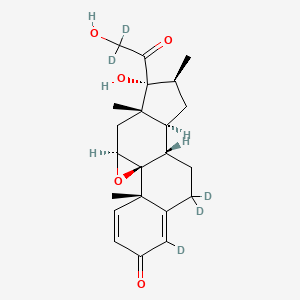
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
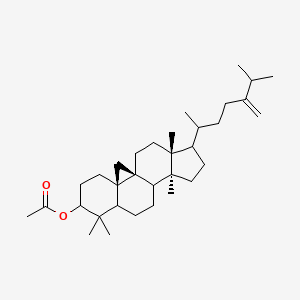
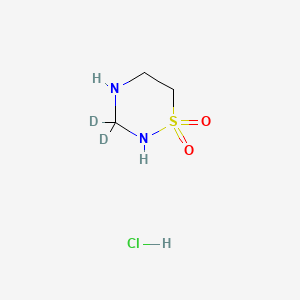
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
